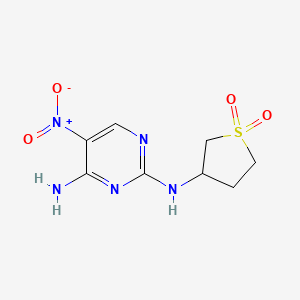

3-((4-Amino-5-nitropyrimidin-2-yl)amino)tetrahydrothiophene 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-((4-Amino-5-nitropyrimidin-2-yl)amino)tetrahydrothiophene 1,1-dioxide” is a derivative of pyrimidine and thiophene . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Thiophenes are sulfur-containing, five-membered heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyrimidines are planar and aromatic, while thiophenes have a five-membered ring with a sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrimidines can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a nitro group could make the compound more reactive .Applications De Recherche Scientifique

Molecular Complex Reactions and Applications

Molecular complexes involving thiophene dioxide derivatives exhibit significant reactivity, enabling the synthesis of various compounds. For example, the molecular complex 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine can undergo reactions with amines, leading to the formation of aminodinitrobutadienes and demonstrating its potential in organic synthesis and materials science (Efremova et al., 2004).

Electronic Devices and Molecular Electronics

Compounds containing nitroamine redox centers, similar in functionality to the query compound, have been used in electronic devices. These molecules, when included in self-assembled monolayers, can exhibit negative differential resistance and significant on-off peak-to-valley ratios, indicating their utility in developing advanced electronic components (Chen et al., 1999).

Thermal Behavior and Metal Complexes

The thermal behavior of metal complexes involving 5-nitrosopyrimidine derivatives has been studied, providing insights into their stability and potential applications in materials science and catalysis. Such studies offer a foundation for understanding the thermal properties of related compounds (Sánchez-Sánchez et al., 1984).

Antimalarial and Antitumor Agents

Research into pteridines and thiophene derivatives has explored their potential as antimalarial and antitumor agents. Synthesis strategies involving thiophene derivatives have led to compounds evaluated for their biological activities, highlighting the broader pharmacological research applications of thiophene and pyrimidine derivatives (Rosowsky et al., 1973).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-N-(1,1-dioxothiolan-3-yl)-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O4S/c9-7-6(13(14)15)3-10-8(12-7)11-5-1-2-18(16,17)4-5/h3,5H,1-2,4H2,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAXKXLBLUCIDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)